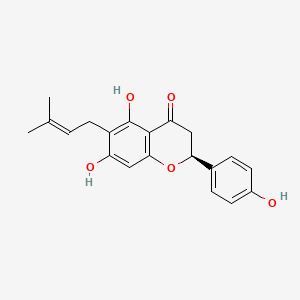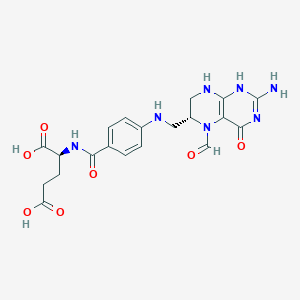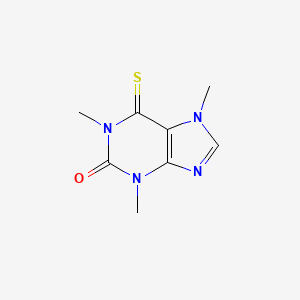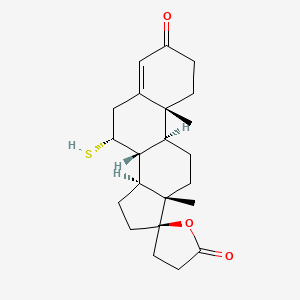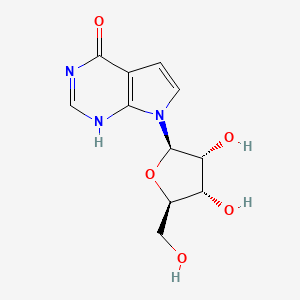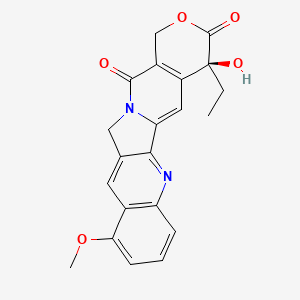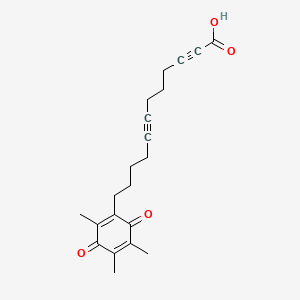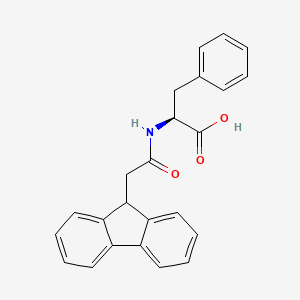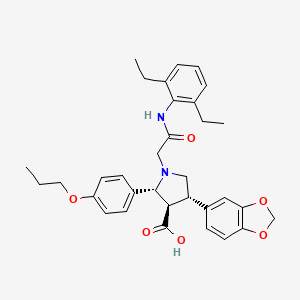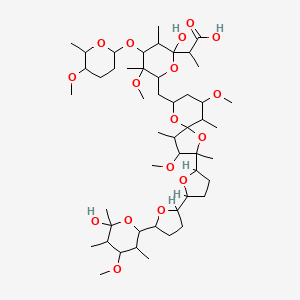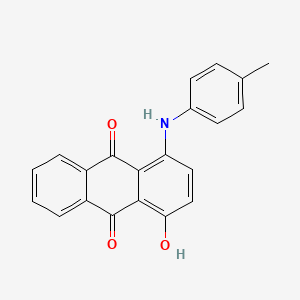
溶剂紫13
描述
Solvent Violet 13: is a synthetic anthraquinone dye known for its bright bluish-violet hue. It is chemically identified as 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione. This compound is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . Solvent Violet 13 is widely used in various industries, including cosmetics, plastics, and pyrotechnics .
科学研究应用
Chemistry: Solvent Violet 13 is used as a dye in various chemical processes, including the coloring of hydrocarbon products, thermoplastics, and synthetic resins .
Biology: In biological research, Solvent Violet 13 is used as a staining agent for visualizing cellular components and structures .
Medicine: The compound is used in the formulation of certain cosmetic products, including hair and skin care items .
Industry: Solvent Violet 13 is employed in the dyeing of synthetic fibers and plastics. It is also used in pyrotechnics to produce violet-colored smoke compositions .
作用机制
Target of Action
Solvent Violet 13, also known as D&C Violet No.2, is a synthetic anthraquinone dye . Its primary targets are hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g. polystyrenes, and synthetic fiber . It is also used in cosmetics, e.g. in hair and skin care products .
Mode of Action
The compound interacts with its targets by imparting a bright bluish-violet hue . This interaction is primarily physical, where the dye molecules get adsorbed or trapped in the target materials, thereby changing their color.
Pharmacokinetics
It is known that solvent violet 13 is a solid that is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene . This solubility profile influences its distribution and availability in various environments.
Result of Action
The primary result of Solvent Violet 13’s action is the imparting of a bright bluish-violet color to the target materials . In the case of synthetic fibers and resins, this results in a change in their appearance. In cosmetics, it can contribute to the aesthetic appeal of the product.
Action Environment
The action of Solvent Violet 13 can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its efficacy as a dye. Moreover, its stability could be influenced by factors such as temperature, light, and pH. It is known to have excellent heat and lightfastness properties , which means it retains its color well when exposed to heat and light.
生化分析
Biochemical Properties
It is known that Solvent Violet 13 is used to dye hydrocarbon products like solvents and petrol, thermoplastics, synthetic resins, e.g., polystyrenes, and synthetic fiber . This suggests that it may interact with these materials at a molecular level.
Cellular Effects
It is used in cosmetics, e.g., in hair and skin care products , suggesting that it may have some interaction with skin cells
Molecular Mechanism
It is known that the dye molecules bind to the fibers, resulting in a permanent coloration . This suggests that Solvent Violet 13 may interact with biomolecules in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Violet 13 typically involves the reaction of 1,4-dihydroxyanthraquinone with 4-nitrotoluene in the presence of iron powder and boric acid. The reaction is carried out in a pressure container with methanol as the solvent. The mixture is heated and stirred while hydrogen is introduced for hydrogenation reduction. After the reaction system stops absorbing hydrogen, the mixture undergoes a warm-keeping reaction, followed by a condensation reaction at elevated temperatures. Finally, the product is obtained through oxidation and subsequent purification steps .
Industrial Production Methods: In industrial settings, the synthesis of Solvent Violet 13 follows a similar route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through filtration, washing, and drying to obtain a high-purity dye .
化学反应分析
Types of Reactions: Solvent Violet 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding leuco form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used under controlled conditions.
Substitution: Electrophilic reagents like halogens and nitrating agents are used in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco forms of the dye.
Substitution: Substituted anthraquinone derivatives.
相似化合物的比较
- Disperse Blue 72
- Quinizarin Blue
- Alizarine Violet 3B
- Solvent Blue 90
Comparison: Solvent Violet 13 is unique due to its high tinting strength, excellent light fastness, and thermal resistance. Compared to similar compounds, it offers a better performance-price ratio and is widely used in various industrial applications. Its solubility in organic solvents and insolubility in water make it suitable for specific dyeing processes .
属性
IUPAC Name |
1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFWQNJLLOFIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026293 | |
| Record name | D&C Violet 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Violet odorless powder; [MSDSonline] | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alizurol Purple | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
81-48-1, 12217-81-1 | |
| Record name | Solvent Violet 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizurol Purple | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solvent violet 13 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D&C Violet 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C VIOLET NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350KA7O6HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALIZUROL PURPLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


